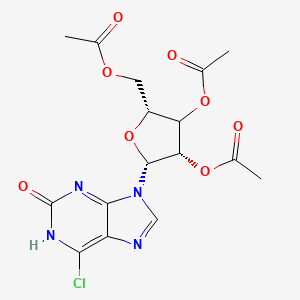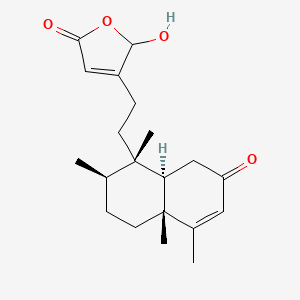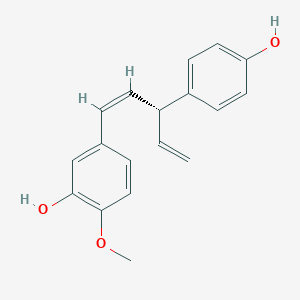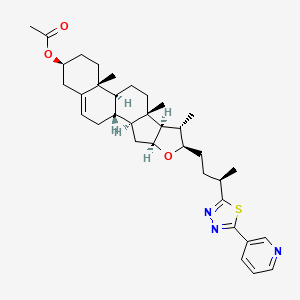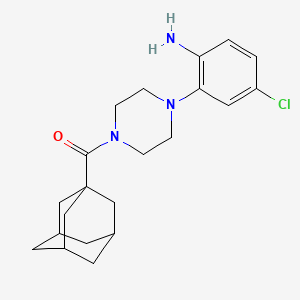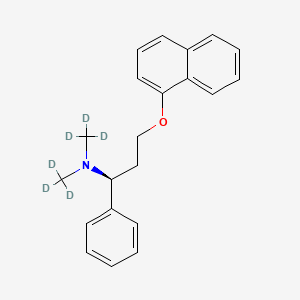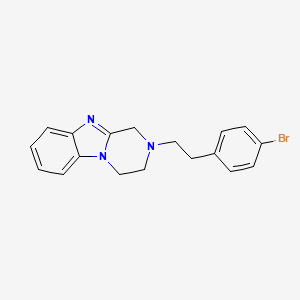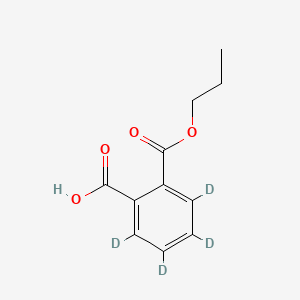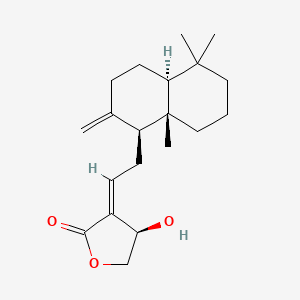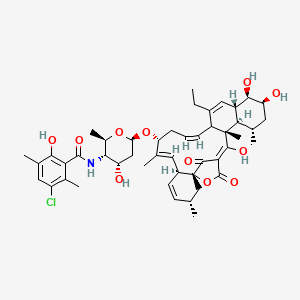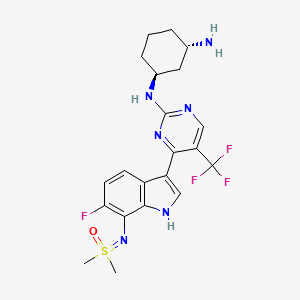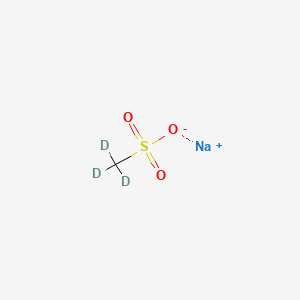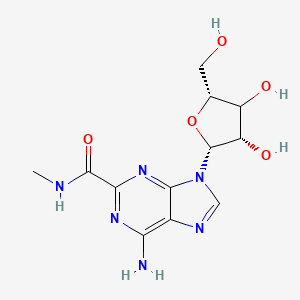
Adenosine-2-carboxy methyl amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-2-carboxy methyl amide is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is primarily used in scientific research and has shown significant potential in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-2-carboxy methyl amide typically involves the amidation of carboxylic acid substrates. This process can be achieved through both catalytic and non-catalytic methods. Catalytic amidation often employs reagents such as boron reagents (e.g., B(OCH2CF3)3) and catalysts like Mg(NO3)2$6H2O or imidazole . The reaction conditions usually involve heating the carboxylic acid with the amine in the presence of a catalyst to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using efficient and cost-effective catalysts. The use of solid-phase workup procedures and recyclable catalysts like Fe3O4 can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine-2-carboxy methyl amide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds through the reaction of carboxylic acids with amines.
Oxidation and Reduction: Potential oxidation and reduction reactions depending on the specific reagents and conditions used.
Common Reagents and Conditions:
Amidation Reagents: Boron reagents (e.g., B(OCH2CF3)3), Mg(NO3)2$6H2O, imidazole .
Oxidation and Reduction Reagents: Specific reagents may vary based on the desired reaction pathway.
Major Products: The primary product of amidation reactions involving this compound is the corresponding amide compound. Other products may include by-products from the reagents used in the reaction .
Wissenschaftliche Forschungsanwendungen
Adenosine-2-carboxy methyl amide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other bioactive compounds.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Potential therapeutic applications in treating indolent lymphoid malignancies and other cancers.
Industry: Utilized in the production of pharmaceuticals and other bioactive products.
Wirkmechanismus
The mechanism of action of Adenosine-2-carboxy methyl amide involves its interaction with cellular DNA. By inhibiting DNA synthesis, it prevents the proliferation of cancer cells and induces apoptosis. This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Adenosine: A naturally occurring nucleoside with various physiological roles.
Purine Nucleoside Analogues: A class of compounds with similar structures and antitumor activities.
Uniqueness: Adenosine-2-carboxy methyl amide is unique due to its specific targeting of indolent lymphoid malignancies and its potent inhibition of DNA synthesis. Its broad antitumor activity and ability to induce apoptosis make it a valuable compound in cancer research and therapy .
Eigenschaften
Molekularformel |
C12H16N6O5 |
|---|---|
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N-methylpurine-2-carboxamide |
InChI |
InChI=1S/C12H16N6O5/c1-14-11(22)9-16-8(13)5-10(17-9)18(3-15-5)12-7(21)6(20)4(2-19)23-12/h3-4,6-7,12,19-21H,2H2,1H3,(H,14,22)(H2,13,16,17)/t4-,6?,7+,12-/m1/s1 |
InChI-Schlüssel |
DGFFQWGDEOBWQE-GKPJBNJHSA-N |
Isomerische SMILES |
CNC(=O)C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Kanonische SMILES |
CNC(=O)C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
